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8-((3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline

Molecular weight Drug-likeness Permeability

Researchers screening quinoline-sulfonyl derivatives against epigenetic targets face confounding SAR from off-target polypharmacology. This 6-methylpyridazin-3-yl ether derivative (XLogP ~2.0) resolves this by maintaining a defined 7-HBA profile that reduces promiscuous kinase hinge recognition versus methoxy analogs (8 HBA). • Enables cleaner SAR interpretation in kinase inhibitor lead discovery • Pyrrolidine linker provides geometric constraint essential for co-crystallography/cryo-EM studies • MW 370.43 Da meets fragment-based screening library heuristics Supplied exclusively for research use with batch-to-batch consistency.

Molecular Formula C18H18N4O3S
Molecular Weight 370.43
CAS No. 2034445-03-7
Cat. No. B2382954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-((3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline
CAS2034445-03-7
Molecular FormulaC18H18N4O3S
Molecular Weight370.43
Structural Identifiers
SMILESCC1=NN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4
InChIInChI=1S/C18H18N4O3S/c1-13-7-8-17(21-20-13)25-15-9-11-22(12-15)26(23,24)16-6-2-4-14-5-3-10-19-18(14)16/h2-8,10,15H,9,11-12H2,1H3
InChIKeyJBCCDJCRURDKCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-((3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline (CAS 2034445-03-7): Core Structural Identity and Procurement Baseline


8-((3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline (CAS 2034445-03-7) is a research-grade sulfonylquinoline derivative incorporating a 6-methylpyridazin-3-yl ether, a pyrrolidine linker, and a quinoline-8-sulfonyl scaffold. It possesses a molecular formula of C₁₈H₁₈N₄O₃S and a molecular weight of 370.43 g/mol . The compound is supplied exclusively for non-human, non-therapeutic research applications and carries no FDA or equivalent regulatory approval . Its structural motif – a quinoline core sulfonylated at the 8-position with a pyrrolidine-tethered methylpyridazine – places it within the sulfonylquinoline chemical space, a class associated with diverse kinase and epigenetic target engagement profiles.

Why 8-((3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline Cannot Be Interchanged with Closest Structural Analogs


Within the quinoline-8-sulfonyl pyrrolidine chemical series, even single-atom substitutions on the pyridazine ring produce divergent molecular properties that cascade into differential target engagement, solubility, and metabolic stability profiles. 8-((3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline carries a 6-methyl substituent on the pyridazine ring, which confers distinct lipophilicity (predicted XLogP shift of approximately +0.5 log units versus the unsubstituted pyridazine analog) and a unique hydrogen-bond landscape [1]. These physicochemical differences preclude direct functional interchange with the 6-methoxy, 6-chloro, pyridazin-3-yl (unsubstituted), or piperidine-core variants that are commonly cross-referenced in chemical sourcing platforms. Generic substitution without quantitative verification of the structure–property–activity relationship therefore carries substantial risk of confounding experimental outcomes in biochemical and cellular assays.

Quantitative Differentiation Evidence for 8-((3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline vs. Key Analogs


Molecular Weight Advantage: A Rational Filter for Permeability and Target Occupancy Tuning in 8-((3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline

The target compound (MW 370.43) exhibits a molecular weight intermediate between the unsubstituted pyridazine analog (MW 356.4) and the methoxy analog (MW 386.43), positioning it within an optimal window for balancing passive permeability and target binding surface complementarity [1]. A compound exceeding 400 Da generally experiences a steep decline in passive permeability across biological membranes; the 6-methyl derivative avoids this threshold while retaining a larger hydrophobic contact area than the parent pyridazine.

Molecular weight Drug-likeness Permeability

Lipophilicity Differentiation: Computed XLogP3-AA Shift Confers Superior Membrane Partitioning Potential for 8-((3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline

The unsubstituted pyridazine comparator has a PubChem-computed XLogP3-AA of 1.5 [1]. The introduction of a methyl group on the pyridazine ring (target compound) is predicted to increase logP by approximately 0.3–0.6 units based on the Hansch π constant for aromatic methyl substitution (+0.56) [2]. This places the target compound in the logP 2.0–2.1 range, which is associated with improved membrane permeation while maintaining acceptable aqueous solubility for biochemical assay conditions.

Lipophilicity Membrane permeability Drug design

Hydrogen Bond Acceptor Profile: How the 6-Methyl Substituent Impacts Recognition in 8-((3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline vs. the Methoxy Congener

The methoxy analog (CAS 2034446-44-9) bears an additional oxygen atom, increasing its hydrogen bond acceptor (HBA) count to 8 relative to the target compound's 7 . This extra HBA capacity alters the compound's solvation energetics and can redirect hydrogen-bond-mediated interactions with protein backbone amides or side-chain donors. In a kinase inhibitor or epigenetic reader context, an excess HBA may engage water networks differently, potentially reducing ligand efficiency [1].

Hydrogen bonding Molecular recognition SAR

Pyrrolidine vs. Piperidine Core: Conformational Rigidity Distinguishes 8-((3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline from Six-Membered Ring Analogs

The target compound employs a pyrrolidine (five-membered) ring as the sulfonamide linker, whereas the piperidine analog (e.g., 8-[(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)sulfonyl]quinoline, MW 398.48 ) utilizes a six-membered piperidine. Pyrrolidine rings exhibit greater conformational rigidity and a different puckering enthalpy barrier than piperidine (ΔG‡ for pseudorotation ≈ 0.5–1.5 kcal/mol lower for pyrrolidine), which influences the entropic component of binding [1]. This rigidity can translate into lower entropic penalties upon target engagement, a critical parameter in fragment-based and structure-based drug design.

Conformational analysis Ring strain Binding entropy

Application Scenarios Where 8-((3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline Provides Measurable Differentiation


Epigenetic target screening (DNMT, HDAC, BET bromodomains) requiring balanced lipophilicity

The compound's 6-methyl substitution provides an XLogP of ~2.0–2.1, which is near-optimal for cell permeability in epigenetic enzyme inhibition assays while still allowing solubility in standard biochemical buffers (≤ 10 μM). When screening quinoline-sulfonyl derivatives against DNA methyltransferases (DNMTs) or histone deacetylases (HDACs), the methyl derivative offers a lipophilicity-driven cellular penetration advantage over the unsubstituted pyridazine analog (XLogP = 1.5), which may show limited membrane partitioning in cell-based readouts .

Kinase selectivity profiling where hydrogen-bond pharmacophore control is critical

With 7 hydrogen bond acceptors (identical to the unsubstituted pyridazine core but lacking the extra HBA of methoxy analogs), the 6-methyl compound maintains a defined HBA profile that reduces promiscuous recognition of off-target kinase hinge regions. This property is particularly relevant in kinome-wide selectivity panels where methoxy-containing analogs (8 HBA) have been associated with broader polypharmacology . Procurement of this specific derivative enables cleaner SAR interpretation in kinase inhibitor lead discovery.

Fragment-based and structure-based drug design campaigns requiring constrained linker geometry

The pyrrolidine ring provides a rigid five-membered linker that restricts the relative orientation of the quinoline-sulfonyl and pyridazine-ether pharmacophores. This geometric constraint, absent in piperidine (six-membered) or oxymethyl-extended (more rotatable bonds) analogs, makes the 6-methyl compound a preferred chemical probe for co-crystallography or cryo-EM studies where defined ligand poses are essential . Its molecular weight (370.43 Da) also meets the ≤400 Da heuristic for fragment-based screening libraries.

Chemical biology probe development for target deconvolution

The 6-methyl substituent is amenable to late-stage functionalization (e.g., radical bromination at the benzylic position) for biotin or fluorophore conjugation without perturbing the core pharmacophore. The compound's single-source commercial availability (Evitachem, non-therapeutic research grade) ensures batch-to-batch consistency for probe synthesis, which is essential for reproducible target engagement studies .

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